An In-depth Technical Guide to 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0)
An In-depth Technical Guide to 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry. The pyrido[1,2-a]pyrimidine scaffold is a recognized pharmacophore, and this particular derivative is an important subject for further investigation. This document details its chemical and physical properties, provides a validated synthesis protocol, explores its known and potential biological activities, and outlines analytical methodologies for its characterization and quality control.
Introduction
The pyrido[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its unique structural features and synthetic accessibility have made it a privileged scaffold for the development of a wide array of therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, potential as anticancer agents, aldose reductase inhibitors, and allosteric SHP2 inhibitors.[1][2] This guide focuses specifically on the 2,6-dimethyl substituted derivative, providing a foundational understanding for researchers aiming to explore its therapeutic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is fundamental for its application in research and development. While experimental data for this specific compound is not extensively available in public literature, properties can be predicted based on its structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 16867-28-0 | - |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.19 g/mol | - |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted) | - |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of the pyrido[1,2-a]pyrimidine core can be achieved through various synthetic strategies. A common and effective method involves the cyclocondensation of a 2-aminopyridine derivative with a β-keto ester or a related three-carbon synthon. For the synthesis of the title compound, 2-amino-6-methylpyridine serves as a key starting material.
Synthetic Pathway
A plausible and efficient synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-amino-6-methylpyridine with either diketene or ethyl acetoacetate. The reaction with diketene offers a direct route to the acetoacetamide intermediate, which then undergoes cyclization. Alternatively, reaction with ethyl acetoacetate followed by cyclization under acidic or thermal conditions yields the desired product.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for the synthesis of related pyrido[1,2-a]pyrimidin-4-ones. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Materials:
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2-Amino-6-methylpyridine
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Ethyl acetoacetate
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Polyphosphoric acid (PPA) or Eaton's reagent
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Toluene or other suitable high-boiling solvent
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Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as toluene.
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Addition of Reagent: Add ethyl acetoacetate (1.1 eq) to the solution.
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Cyclization: Add a dehydrating/cyclizing agent like polyphosphoric acid or Eaton's reagent to the reaction mixture.
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Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
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Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]
Biological Activities and Therapeutic Potential
The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in the development of various biologically active molecules.[1] While specific in-vitro and in-vivo data for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented, the activities of related derivatives provide a strong rationale for its investigation in several therapeutic areas.
Potential as SHP2 Inhibitors
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1] Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for cancer therapy.[1] A recent study has explored pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of SHP2, demonstrating their potential in cancer treatment.[1] The 2,6-dimethyl substitution pattern of the title compound could influence its binding affinity and selectivity for the SHP2 allosteric site.
Aldose Reductase Inhibition
Aldose reductase is an enzyme of the aldo-keto reductase superfamily that is involved in the polyol pathway. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol, which contributes to diabetic complications. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors.[2] The specific substitution pattern of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one may confer potent and selective inhibitory activity against this enzyme.
Other Potential Activities
The versatility of the pyrido[1,2-a]pyrimidine scaffold suggests that 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one could exhibit a range of other biological activities, including but not limited to:
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Antimalarial activity: Certain derivatives have shown moderate activity against Plasmodium falciparum.[4]
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Anti-inflammatory and Antioxidant effects. [2]
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Central Nervous System (CNS) activity: Some analogs have been investigated for their antipsychotic and tranquilizing effects.[1]
Analytical Methods
Robust analytical methods are crucial for the characterization and quality control of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridopyrimidine core and the two methyl groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing the exact mass of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretching vibration of the pyrimidinone ring.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid or trifluoroacetic acid) is typically employed.
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of synthesis reactions and for preliminary purity assessment.[3]
Conclusion
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a promising heterocyclic compound built upon a privileged scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited, the extensive research on related derivatives strongly suggests its potential in various therapeutic areas, particularly in oncology and for the treatment of diabetic complications. This technical guide provides a solid foundation for researchers by outlining its properties, a practical synthetic approach, and necessary analytical methods. Further in-depth biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
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